Home > Products > Screening Compounds P29369 > Ulixertinib hydrochloride
Ulixertinib hydrochloride - 1956366-10-1

Ulixertinib hydrochloride

Catalog Number: EVT-284869
CAS Number: 1956366-10-1
Molecular Formula: C21H23Cl3N4O2
Molecular Weight: 469.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ulixertinib hydrochloride, also known as BVD-523, is a potent, selective, and reversible ATP-competitive inhibitor of both ERK1 and ERK2 protein kinases. [, , , , ] It is considered a first-in-class ERK1/2 inhibitor, representing a new approach to targeting the MAPK signaling pathway in cancer. [, , , ] Ulixertinib has demonstrated preclinical activity against a range of cancer cell lines, particularly those harboring BRAF and RAS mutations. [] It effectively inhibits ERK activity, leading to decreased proliferation and enhanced caspase activity in sensitive cancer cells. []

Gemcitabine

Compound Description: Gemcitabine is a chemotherapy drug used to treat various types of cancer, including pancreatic cancer. It works by interfering with the growth of cancer cells. []

Relevance: Ulixertinib hydrochloride has been investigated in combination with Gemcitabine and Nab-paclitaxel as a potential treatment for metastatic pancreatic adenocarcinoma. This combination was explored due to the promising single-agent activity of Ulixertinib hydrochloride in patients with RAS-mutant cancers, a common feature in pancreatic cancer. []

Nab-paclitaxel

Compound Description: Nab-paclitaxel is a chemotherapy drug used to treat various types of cancer, including pancreatic cancer. It is a form of paclitaxel that is bound to albumin, a protein in the blood. []

Relevance: Similar to Gemcitabine, Nab-paclitaxel was combined with Ulixertinib hydrochloride in a phase Ib trial for treating metastatic pancreatic adenocarcinoma. The rationale for this combination was based on the single-agent activity of Ulixertinib hydrochloride observed in patients with RAS-mutant cancers. []

MEK Inhibitors (MEKi)

Compound Description: MEK inhibitors are a class of drugs that block the activity of MEK, a protein kinase involved in the MAPK signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell growth. [, ]

Relevance: Ulixertinib hydrochloride, an ERK1/2 inhibitor, was investigated in combination with MEK inhibitors in preclinical models of pediatric low-grade gliomas (pLGG). The combination showed strong anti-proliferative synergy in vitro, suggesting a potential therapeutic benefit in MAPK-driven pLGG. This synergy arises because both Ulixertinib hydrochloride and MEK inhibitors target different points within the same MAPK signaling pathway. []

BH3-Mimetics

Compound Description: BH3-mimetics are a class of drugs that mimic the activity of BH3-only proteins, which are key regulators of apoptosis. These drugs promote cancer cell death by activating the apoptotic pathway. []

Relevance: Ulixertinib hydrochloride was investigated in combination with BH3-mimetics in preclinical models of pediatric low-grade gliomas (pLGG). Similar to MEKi, the combination of Ulixertinib hydrochloride with BH3-mimetics showed strong anti-proliferative synergy in vitro. This synergy suggests a potential therapeutic benefit in pLGG. This synergistic effect might arise from the combined inhibition of the MAPK pathway by Ulixertinib hydrochloride and the activation of apoptosis by BH3-mimetics. []

Doxorubicin

Compound Description: Doxorubicin is a chemotherapy drug used to treat various types of cancer, including neuroblastoma. It works by interfering with the growth of cancer cells. []

Relevance: In a study on neuroblastoma, Ulixertinib hydrochloride was found to synergistically sensitize neuroblastoma cells to Doxorubicin. The combination of Ulixertinib hydrochloride with Doxorubicin led to enhanced cell death in neuroblastoma cells, suggesting a potential therapeutic benefit. []

BRAF Inhibitors

Compound Description: BRAF inhibitors are a class of drugs that block the activity of BRAF, a protein kinase involved in the MAPK signaling pathway. These drugs are used to treat cancers with specific BRAF mutations, such as melanoma. []

Relevance: Ulixertinib hydrochloride was investigated in combination with BRAF inhibitors in preclinical models of melanoma. The combination showed synergistic anti-proliferative effects, suggesting a potential therapeutic benefit in BRAF-mutant cancers. Both Ulixertinib hydrochloride and BRAF inhibitors target different components of the MAPK signaling pathway. []

Erlotinib Hydrochloride

Compound Description: Erlotinib hydrochloride is a tyrosine kinase inhibitor used to treat certain types of lung cancer. It works by blocking the activity of the epidermal growth factor receptor (EGFR). []

Source and Classification

Ulixertinib hydrochloride is classified as a small molecule drug and is primarily sourced from synthetic processes. It belongs to the category of mitogen-activated protein kinase inhibitors, specifically targeting the ERK signaling pathway. The compound was developed through collaborative research efforts aimed at addressing resistance mechanisms in cancer therapies that involve BRAF and MEK inhibitors .

Synthesis Analysis

Methods and Technical Details

The synthesis of ulixertinib hydrochloride involves several key steps, including:

  1. Formation of Key Intermediates: The initial steps typically include the preparation of pyrazolylpyrrole derivatives through various coupling reactions.
  2. Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling are employed to form carbon-carbon bonds between aromatic compounds.
  3. Purification: The final product is purified using methods like recrystallization or chromatography to ensure high purity levels suitable for biological testing.

The synthetic route is complex and may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide), and the use of catalysts .

Molecular Structure Analysis

Structure and Data

Ulixertinib hydrochloride has a molecular formula of C₁₄H₁₅ClN₄O, with a molecular weight of approximately 288.75 g/mol. The compound features a pyrazolylpyrrole core structure that is essential for its interaction with the ERK kinases.

  • Structural Formula: The structure includes functional groups that facilitate binding to the ATP-binding site of ERK1/2, enhancing its inhibitory activity.
  • 3D Structure: Crystallographic studies may provide insights into its three-dimensional conformation, which is critical for understanding its mechanism of action .
Chemical Reactions Analysis

Reactions and Technical Details

Ulixertinib hydrochloride undergoes various chemical reactions during its synthesis:

  • Substitution Reactions: These are crucial for introducing specific functional groups that enhance biological activity.
  • Cross-Coupling Reactions: As mentioned earlier, these reactions are pivotal in forming the core structure by linking different aromatic systems.
  • Hydrolysis and Deprotection Steps: These steps are often necessary to remove protective groups used during synthesis, ensuring that the final compound retains its active form .
Mechanism of Action

Process and Data

Ulixertinib acts primarily by inhibiting the phosphorylation activity of ERK1/2 kinases. This inhibition disrupts the signaling cascade downstream of receptor tyrosine kinases:

  1. Binding to ERK Kinases: Ulixertinib competes with ATP for binding to ERK1/2, effectively blocking their activation.
  2. Impact on Cell Cycle: By inhibiting ERK signaling, ulixertinib alters cell cycle progression, leading to reduced proliferation in cancer cells.
  3. Induction of Apoptosis: The compound has been shown to increase apoptosis markers in treated cells, indicating its potential efficacy in cancer therapy .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Ulixertinib hydrochloride typically appears as a white to off-white solid.
  • Solubility: It is soluble in dimethyl sulfoxide and slightly soluble in water, which is essential for its administration routes.
  • Stability: The compound exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain potency over time.

Relevant data regarding melting point, boiling point, and pH stability can be found in detailed chemical databases or product sheets provided by manufacturers .

Applications

Scientific Uses

Ulixertinib hydrochloride has several applications in scientific research:

  • Cancer Therapy: It is primarily investigated for its potential to treat various cancers characterized by aberrant activation of the MAPK pathway, including melanoma and colorectal cancers.
  • Preclinical Studies: Research has demonstrated its effectiveness in inhibiting tumor growth in animal models that harbor BRAF or KRAS mutations.
  • Combination Therapies: Clinical trials are exploring ulixertinib's use in combination with other targeted therapies to overcome resistance mechanisms observed with traditional treatments .
Introduction to Ulixertinib Hydrochloride

Pharmacological Significance of ERK1/2 Inhibition in Oncology

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) serve as terminal effectors in the RAS-RAF-MEK-ERK (MAPK) signaling cascade, regulating fundamental cellular processes including proliferation, differentiation, and survival. ERK1/2 activation occurs through dual phosphorylation by MEK1/2, leading to translocation to the nucleus where it phosphorylates over 200 substrates, including transcription factors like c-Myc and ELK-1 [3] [6]. In approximately 30-40% of human cancers, this pathway exhibits constitutive activation due to mutations in RAS (KRAS, NRAS, HRAS) or BRAF genes, driving uncontrolled tumor growth and survival [3] [8].

Ulixertinib exerts potent inhibition of ERK1/2 with an IC₅₀ of <0.3 nM against ERK2, demonstrating high selectivity within the kinome [1] [5]. Its ATP-competitive reversible binding mechanism allows complete suppression of ERK activity, effectively inhibiting phosphorylation of downstream targets like p90RSK (ribosomal S6 kinase) and transcription factors such as c-Myc and N-Myc [4] [9]. This is pharmacologically significant because:

  • Overcoming Therapeutic Resistance: Reactivation of ERK signaling is a common resistance mechanism to BRAF and MEK inhibitors. Ulixertinib effectively inhibits tumor growth in models with acquired resistance to dabrafenib (BRAF inhibitor) and trametinib (MEK inhibitor) by targeting the terminal kinase [2] [9].
  • Broad Antitumor Activity: Preclinical studies demonstrate efficacy across multiple cancer types, including BRAF-mutant melanoma (A375 cells), KRAS-mutant pancreatic cancer, and NRAS-mutant solid tumors [1] [9].
  • Dual Antiproliferative and Proapoptotic Effects: Ulixertinib induces G0/G1 cell cycle arrest and promotes apoptosis through caspase-3 activation and modulation of Bcl-2 family proteins (increasing Bax, decreasing Bcl-2) [4] [5].
  • Synergistic Potential: Ulixertinib sensitizes cancer cells to conventional chemotherapy (e.g., doxorubicin) and targeted agents, notably in high-risk neuroblastoma models where it inhibits proliferation and colony formation [4].

Table 1: Key Pharmacodynamic Properties of Ulixertinib Hydrochloride

PropertyValue/EffectExperimental System
ERK2 Inhibition (IC₅₀)<0.3 nMEnzyme assay [1]
pRSK Inhibition (IC₅₀)0.14 µMA375 melanoma cells [9]
Antiproliferative EffectIC₅₀: 180 nMA375 melanoma cells [9]
Cell Cycle ImpactG0/G1 arrest (lymphoma); reduced S-phaseRaji lymphoma cells [5]
Apoptosis Induction↑ Bax, ↑ caspase-3; ↓ Bcl-2, ↓ VEGFR2Lymphoma models [5]
ABC Transporter ModulationReverses ABCB1/ABCG2-mediated drug resistanceMultidrug-resistant cells [9]

Structural and Functional Overview of Ulixertinib Hydrochloride

Ulixertinib hydrochloride features a complex molecular architecture designed for optimal interaction with the ERK1/2 ATP-binding pocket. Its core structure consists of:

  • A chloropyridine moiety (5-chloro-2-((isopropyl)amino)pyridin-4-yl) enabling critical hydrogen bonding with kinase residues.
  • A pyrrole-carboxamide scaffold (4-(1H-pyrrol-2-yl) providing structural rigidity.
  • A chiral side chain ((S)-1-(3-chlorophenyl)-2-hydroxyethyl) conferring stereospecific binding [5] [7] [10].

The absolute stereochemistry at the C-19 position (S-configuration) is essential for target engagement, as demonstrated by reduced activity in enantiomeric analogs [7] [10]. X-ray crystallographic studies reveal that ulixertinib binds reversibly to the ATP pocket of ERK2 through:

  • Hydrogen bonding between the pyrrole-carboxamide and catalytic residues.
  • Hydrophobic interactions involving the chlorophenyl ring.
  • Van der Waals contacts with the gatekeeper residue Gln105 [9].

Ulixertinib hydrochloride displays favorable drug-like properties with calculated logP values of ~3.6-4.1 [10], supporting membrane permeability. However, it exhibits limited aqueous solubility (0.00447 mg/mL predicted) [10], necessitating formulation approaches like solid dispersion or co-solvents for oral delivery. In pharmacokinetic studies, ulixertinib achieves dose-proportional exposure up to the clinically recommended Phase II dose (RP2D) of 600 mg twice daily, providing near-complete ERK inhibition in whole blood assays [2] [7].

Table 2: Physicochemical Properties of Ulixertinib Hydrochloride

PropertyValueReference
Molecular FormulaC₂₁H₂₃Cl₃N₄O₂ [5] [10]
Molecular Weight469.79 g/mol [5] [7]
CAS Number1956366-10-1 [1] [10]
Stereochemistry(S)-enantiomer, absolute configuration [7] [10]
Solubility in DMSO100 mg/mL (212.86 mM) [1] [9]
Solubility in Water<0.1 mg/mL (insoluble) [1]
SMILES NotationCl.CC(C)NC₁=NC=C(Cl)C(=C₁)C₂=CNC(=C₂)C(=O)NC@HC₃=CC=CC(Cl)=C₃ [10]

Role of the RAS-MAPK Pathway in Tumorigenesis and Chemoresistance

The RAS-MAPK pathway represents one of the most frequently dysregulated signaling networks in human cancers, with mutations occurring in approximately 30% of malignancies [3] [8]. This conserved cascade transmits extracellular signals through a phosphorylation relay: activated RAS (GTP-bound) recruits RAF kinases (ARAF, BRAF, CRAF), which phosphorylate MEK1/2, subsequently activating ERK1/2 through dual phosphorylation at Thr202/Tyr204 (ERK1) or Thr185/Tyr187 (ERK2) [3] [6]. Oncogenic mutations in this pathway—particularly in BRAF (≈10% of cancers) and RAS isoforms (≈30%)—result in constitutive ERK activation that drives:

  • Uncontrolled Proliferation: Sustained ERK signaling promotes G1/S phase transition through upregulation of cyclin D1 and suppression of CDK inhibitors p21 and p27 [3] [8].
  • Evasion of Apoptosis: Phosphorylated ERK stabilizes anti-apoptotic proteins (e.g., Mcl-1) and inactivates pro-apoptotic factors.
  • Angiogenesis: ERK activation increases VEGF secretion via HIF-1α stabilization [5] [9].
  • Metastatic Potential: ERK phosphorylates cytoskeletal regulators enhancing cell motility [6].

Ulixertinib addresses two critical challenges in targeting this pathway:

  • Intrinsic Resistance Mechanisms: Tumors with KRAS/NRAS mutations or BRAF non-V600 mutations are intrinsically resistant to BRAF inhibitors. Ulixertinib demonstrates activity across these genotypes by targeting the convergent point ERK [2] [9].
  • Adaptive Resistance: Compensatory pathway reactivation via RAF dimerization, MEK mutations, or RTK upregulation commonly develops with BRAF/MEK inhibitors. As the terminal kinase inhibitor, ulixertinib blocks signaling regardless of upstream alterations [2] [6].

Preclinical evidence confirms ulixertinib's efficacy in diverse MAPK-dysregulated contexts:

  • In BRAF-mutant melanoma (A375 xenografts), ulixertinib monotherapy caused significant tumor regression and suppressed pERK/pRSK by >90% [9].
  • For KRAS-mutant pancreatic cancer (PDX models), it overcame resistance to dabrafenib/trametinib combination therapy [3] [9].
  • In neuroblastoma (PDX models with MAPK mutations), ulixertinib inhibited tumor growth and synergized with doxorubicin by suppressing N-Myc/c-Myc expression [4].
  • Beyond direct antitumor effects, ulixertinib reverses ATP-binding cassette (ABC) transporter-mediated multidrug resistance by inhibiting ABCB1 and ABCG2 efflux pumps, potentially restoring chemosensitivity [9].

Table 3: Preclinical Antitumor Activity of Ulixertinib Hydrochloride

Cancer TypeModel SystemKey FindingsReference
Melanoma (BRAF V600E)A375 xenograftsTumor regression; >90% pERK inhibition [1] [9]
Pancreatic cancer (KRAS mut)PDX modelsOvercame dabrafenib/trametinib resistance [3] [9]
Colorectal cancer (KRAS mut)HCT116 xenograftsDose-dependent growth inhibition [9]
Neuroblastoma (MYCN amp)PDX models (COG-N-519x, etc.)Synergy with doxorubicin; N-Myc suppression [4]
Lymphoma (RAS pathway)Raji/SUDHL-10 cellsG0/G1 arrest; ↓ Bcl-2; ↑ caspase-3 [5]

Properties

CAS Number

1956366-10-1

Product Name

Ulixertinib hydrochloride

IUPAC Name

N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide;hydrochloride

Molecular Formula

C21H23Cl3N4O2

Molecular Weight

469.8 g/mol

InChI

InChI=1S/C21H22Cl2N4O2.ClH/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13;/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29);1H/t19-;/m1./s1

InChI Key

DKGYQCPFBWFTHM-FSRHSHDFSA-N

SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl.Cl

Solubility

Soluble in DMSO

Synonyms

BVD-523, BVD 523, BVD523, VRT752271, VRT752271, VRT 752271, Ulixertinib hydrochloride

Canonical SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl.Cl

Isomeric SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.